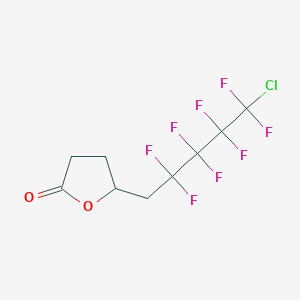
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring substituted with a highly fluorinated pentyl chain and a chlorine atom. The extensive fluorination imparts significant hydrophobicity and chemical stability, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentyl chain. This can be achieved through the fluorination of pentyl precursors using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Furanone Ring Formation: The final step involves the cyclization of the intermediate compound to form the furanone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furanone ring, resulting in the formation of dihydrofuranone derivatives.
Substitution: The highly fluorinated pentyl chain can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuranone derivatives.
Substitution: Substituted fluorinated pentyl derivatives.
科学的研究の応用
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its stability and reactivity make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound’s hydrophobicity and chemical stability make it suitable for use in coatings, lubricants, and other industrial applications.
作用機序
The mechanism of action of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, inhibiting their activity. The extensive fluorination enhances its binding affinity and selectivity towards specific targets. The chlorine atom can participate in halogen bonding, further stabilizing the interactions.
類似化合物との比較
2(3H)-Furanone, 5-(2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Lacks the chlorine atom, resulting in different reactivity and binding properties.
2(3H)-Furanone, 5-(5-bromo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.
2(3H)-Furanone, 5-(5-iodo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: The presence of iodine affects the compound’s reactivity and interaction with molecular targets.
Uniqueness: The presence of both chlorine and extensive fluorination in 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- imparts unique chemical properties, such as enhanced hydrophobicity, chemical stability, and specific binding interactions. These characteristics make it distinct from other similar compounds and suitable for specialized applications.
特性
CAS番号 |
462655-91-0 |
|---|---|
分子式 |
C9H7ClF8O2 |
分子量 |
334.59 g/mol |
IUPAC名 |
5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)oxolan-2-one |
InChI |
InChI=1S/C9H7ClF8O2/c10-9(17,18)8(15,16)7(13,14)6(11,12)3-4-1-2-5(19)20-4/h4H,1-3H2 |
InChIキー |
KCUXSCCYLSZMEO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC1CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)



![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)


